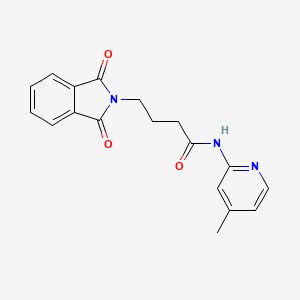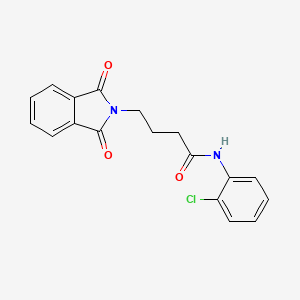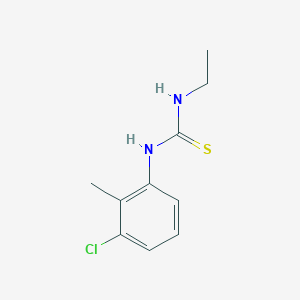![molecular formula C16H13ClN2O2 B5804026 2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5804026.png)
2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of 2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide is not yet fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, 2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology and the development of new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not yet fully understood, making it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide. One area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and to identify other potential applications in the treatment of inflammatory diseases and pain. Finally, research is needed to identify any potential side effects or limitations of using this compound in clinical settings.
Métodos De Síntesis
The synthesis of 2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide involves the reaction of 3-(3-chlorophenyl)acrylic acid with 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through recrystallization to obtain a pure product.
Aplicaciones Científicas De Investigación
2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(10-12)8-9-15(20)19-14-7-2-1-6-13(14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUYFTWEVAYJMY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3-Chlorophenyl)acryloyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)


![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)
![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)
![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)

